Species-Selective Gonadotropin-Releasing Activity: Primate vs. Rodent Pituitary Cells
GAP (1-13) stimulates LH and FSH release from human and baboon anterior pituitary cells in culture, but is inactive in rat pituitary cells [1]. In direct contrast, the longer fragment pHGnRH 14-36 and GnRH itself stimulate LH release from rat pituitary cells in a dose-responsive manner [2]. This species-selectivity profile is unique to the 1-13 fragment among GnRH precursor-derived peptides and is the primary differentiator for researchers choosing between in vivo rodent models and primate cell-based assays.
| Evidence Dimension | Luteinizing hormone (LH) release stimulation in pituitary cell cultures |
|---|---|
| Target Compound Data | Stimulated gonadotropin release from human and baboon anterior pituitary cells; no effect on thyrotropin or prolactin secretion [1] |
| Comparator Or Baseline | GnRH and pHGnRH 14-36 stimulated LH release from cultured rat pituitary cells in a calcium-dependent, dose-responsive manner; pHGnRH 14-26 (target compound) and D-Ala¹⁷ analogue were inactive in the same rat assay [2] |
| Quantified Difference | Active in primate cells vs. inactive in rat cells; qualitative binary differential. GnRH receptor-independent mechanism for target compound vs. GnRH receptor-dependent for pHGnRH 14-36. |
| Conditions | Human and baboon anterior pituitary cell cultures (Millar et al., Science 1986); cultured rat pituitary cells (Milton et al., BBRC 1987) |
Why This Matters
Researchers using rodent models should avoid this peptide for gonadotropin-release studies, whereas those working with primate pituitary cells or human-derived models can exploit its GnRH-receptor-independent mechanism.
- [1] Millar RP, Wormald PJ, Milton RC. Stimulation of gonadotropin release by a non-GnRH peptide sequence of the GnRH precursor. Science. 1986;232(4746):68-70. doi:10.1126/science.3082009 View Source
- [2] Milton SC, Millar RP, Milton RC. LH-releasing activity and receptor binding of pHGnRH 14-26 analogues. Biochem Biophys Res Commun. 1987;143(3):872-879. doi:10.1016/0006-291x(87)90330-5 View Source
